molecular formula C16H14ClN5S B2938948 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea CAS No. 374911-53-2

1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea

Cat. No.: B2938948
CAS No.: 374911-53-2
M. Wt: 343.83
InChI Key: AXZVUUCMSFMHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea is a thiourea derivative featuring a quinazoline core substituted with a chloro group at position 6 and a phenyl ring at position 2. The methylthiourea moiety is linked via an amino group at position 2 of the quinazoline scaffold. Quinazoline derivatives are well-documented in medicinal chemistry for their kinase inhibitory activity, particularly in anticancer applications .

Properties

IUPAC Name

1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5S/c1-18-16(23)22-21-15-19-13-8-7-11(17)9-12(13)14(20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVUUCMSFMHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325270
Record name 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374911-53-2
Record name 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with methyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction yields and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown promise in biological assays for its anti-inflammatory and anti-cancer properties.

    Medicine: Preliminary studies suggest potential therapeutic applications, particularly in targeting specific cancer cell lines.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 1-(2,4-Dichlorobenzoyl)-3-methylthiourea : This ligand exhibits moderate anticancer activity but suffers from poor permeability and lipophilicity. Complexation with Fe(III) significantly enhances its binding affinity (ΔG = -7.64 kcal/mol vs. precursor ΔG = -6.2 kcal/mol) and improves oral bioavailability (%HIA = 97.80%, Caco2 = 53.64%) .
  • 1-(2,4-Dimethylphenyl)-3-methylthiourea : Methyl groups may reduce steric hindrance, but its low predicted solubility (pKa = 13.70) limits bioavailability .

Metal Complexation

Iron (III) complexes of thiourea derivatives, such as Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III), demonstrate superior antitumor activity compared to free ligands. For example, the Fe(III) complex shows IC₅₀ values of 13.7 μM (K562 leukemia) and 38.6 μM (BEL7402 liver cancer), outperforming its precursor . This suggests that metal coordination could enhance the target compound’s efficacy if similarly modified.

Molecular Docking and Binding Affinity

  • Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) : Exhibits strong binding to ribonucleotide reductase (ΔG = -7.64 kcal/mol, inhibition constant = 2.11 µM), forming four hydrogen bonds and twelve hydrophobic interactions with key residues (Arg 293, Ser 217, Thr 608, Cys 428) .
  • Hydroxyurea (Reference Drug) : Shows weaker binding (ΔG = -5.2 kcal/mol), highlighting the Fe(III) complex’s superiority .

Pharmacokinetic and Toxicity Profiles

Compound Key Substituents %HIA %Caco2 Ames Test (Mutagenicity)
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) 2,4-dichlorobenzoyl, Fe(III) 97.80% 53.64% Positive
1-(2,4-Dichlorobenzoyl)-3-methylthiourea (Ligand) 2,4-dichlorobenzoyl 85.20% 42.10% Positive
1-(4-Hexylbenzoyl)-3-methylthiourea 4-hexylbenzoyl Not reported Not reported Not tested

Key Observations :

  • Chlorinated substituents improve binding but may increase mutagenic risk.
  • Metal complexation enhances %HIA and Caco2, suggesting better oral absorption .
  • The target compound’s chloro-phenylquinazoline group may balance lipophilicity and solubility, though toxicity risks require empirical validation.

Biological Activity

The compound 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN4SC_{12}H_{11}ClN_4S, with a molecular weight of approximately 274.76 g/mol. The structure features a chloro group at position 6 of the quinazoline ring, which is significant for its biological activity.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains. For instance, studies have shown that quinazolinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

A comparative study highlighted that certain quinazoline derivatives demonstrated higher antibacterial activity than standard antibiotics like ciprofloxacin . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. They act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. Compounds similar to this compound have been shown to inhibit EGFR autophosphorylation, leading to reduced tumor cell proliferation .

In vitro studies have reported that these compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values often in the nanomolar range. For example, a series of quinazoline derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in the treatment of chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Osarumwense et al. (2023) evaluated the antibacterial activity of synthesized quinazolinone derivatives using the agar well plate method. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli , surpassing traditional antibiotics . The study concluded that structural modifications at specific positions enhance antibacterial efficacy.

Case Study 2: Anticancer Properties

In a study focusing on EGFR inhibition, researchers synthesized a series of quinazoline derivatives and tested their effects on cancer cell lines. The findings revealed that some compounds effectively inhibited cell growth and induced apoptosis in EGFR-overexpressing cells, suggesting their potential as targeted cancer therapies .

Data Summary Table

Activity Compound Target IC50 Value Reference
AntimicrobialThis compoundStaphylococcus aureus< 10 µg/mL
AnticancerSimilar quinazoline derivativeEGFR50 nM
Anti-inflammatoryQuinazoline derivativesCOX/LOXNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.